molecular formula C7H14O6 B1352072 Methyl D-glucopyranoside CAS No. 3149-68-6

Methyl D-glucopyranoside

Cat. No. B1352072
CAS RN: 3149-68-6
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-WLDMJGECSA-N
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Description

Methyl D-glucopyranoside, also known as Methyl α-D-glucoside or alpha-Methyl-glucoside, is a natural product found in Pseudoceratina purpurea, Forsythia viridissima, and Quassia amara . It is a monosaccharide and is commonly used in scientific research as a non-metabolizable analog of glucose .


Synthesis Analysis

The synthesis of Methyl D-glucopyranoside has been reported in several studies . For instance, it has been synthesized using an artificial receptor in crystalline complexes . The binding modes of two complexes formed between methyl α-D-glucopyranoside and an artificial receptor were described .


Molecular Structure Analysis

The molecular formula of Methyl D-glucopyranoside is C7H14O6 . The molecular weight is 194.18 g/mol . The structure of Methyl D-glucopyranoside and its derivatives were simulated by computational tools through the DFT method .


Chemical Reactions Analysis

Methyl D-glucopyranoside has been used as a starting material for the biosynthesis of long-chain alkyl glucosides . It has also been used as a substrate to identify, differentiate, and characterize β-D-glucosidase(s) .


Physical And Chemical Properties Analysis

Methyl D-glucopyranoside is a white, off-white powder . It has a melting point of 168°C . It is soluble in water .

Scientific Research Applications

Antibacterial and Antifungal Activities

Methyl α-D-glucopyranoside and its derivatives show promising antibacterial and antifungal activities. These compounds have been synthesized and tested against various human pathogens, revealing their potential as sources for developing new antibacterial agents. The acylated derivatives of D-glucose, including methyl α-D-glucopyranoside, have exhibited significant activity against human pathogenic bacterial strains and fungal phytopathogens (Kawsar et al., 2015); (Kawsar et al., 2012).

Selective Synthesis

A method for the selective synthesis of methyl D-glucopyranoside or furanoside has been developed. This technique allows the formation of either pyranoside or furanoside depending on the concentration of DMSO used, offering a more efficient approach compared to traditional methods (Shi et al., 2014).

Molecular Docking and ADMET Studies

Molecular docking studies of methyl α-D-glucopyranoside derivatives against potential inhibitors of bacterial proteins have shown that these compounds have strong interactions with certain bacterial residues. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest that these derivatives are less toxic and have improved pharmacokinetic features compared to the parent drug, indicating their potential use in medicinal chemistry (Ferdous et al., 2021).

Computational Investigation as Inhibitors

Computational tools have been used to explore methyl α-D-glucopyranoside derivatives as potential inhibitors against bacteria, fungi, and COVID-19. The molecular docking scores against various pathogens have been promising, indicating their potential as effective inhibitors. These studies also suggest that these compounds are non-carcinogenic and have low toxicity, making them suitable for drug discovery (Kawsar & Kumer, 2021).

Placental Transfer Study

Methyl α-D-glucopyranoside has been used in studies to understand maternal-fetal transferof nutrients. Research on rats with different dietary protein levels investigated the transfer of glucose and methyl α-D-glucopyranoside, offering insights into the process of nutrient transport from mother to fetus, particularly under conditions of malnutrition (Rosso, 1977).

Structural Analysis and Biological Activity

Methyl α-D-glucopyranoside derivatives have been structurally analyzed for potential biological activity, particularly in cardiovascular diseases. Techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations were used to characterize these compounds, demonstrating their potential in medicinal applications (Gubica et al., 2014).

Glucose Permease System in Bacteria

Methyl D-glucopyranoside has been utilized in studies exploring the glucose permease system in bacteria like Salmonella typhimurium and Escherichia coli. These studies provide insights into the mechanisms of glucose transport in bacterial cells, which is essential for understanding bacterial metabolism and potentially targeting bacterial growth (Hoffee et al., 1964).

Safety And Hazards

Methyl D-glucopyranoside should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Methyl D-glucopyranoside finds applications in various fields, including biochemical research, cell culture, chemical synthesis, analytical chemistry, and the pharmaceutical industry . It is commonly used in protein purification for eluting glycoproteins and other glycoconjugates from affinity chromatography columns of agarose lectin .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-WLDMJGECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027523
Record name 1-O-Methyl-D-glucopyranose
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl D-glucopyranoside

CAS RN

3149-68-6, 25360-07-0
Record name Methyl D-glucopyranoside
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Record name Methyl glucoside
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Record name D-Glucopyranoside, methyl
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Record name 1-O-Methyl-D-glucopyranose
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Record name Methyl D-glucopyranoside
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Record name METHYL D-GLUCOPYRANOSIDE (.ALPHA./.BETA. MIXTURE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,540
Citations
HM Berman, SH Kim - Acta Crystallographica Section B: Structural …, 1968 - scripts.iucr.org
… Description of the structure The formal nomenclature for s-methyl glucoside is methyl ~-D-glucopyranoside. The configuration and atomic numbering are given in Fig. 1. …
Number of citations: 116 scripts.iucr.org
AJ Kalb, A Levitzki - Biochemical Journal, 1968 - ncbi.nlm.nih.gov
Metal-Binding Sites of Concanavalin A and their Role in the Binding of a-Methyl D-Glucopyranoside … Metal-Binding Sites of Concanavalin A and their Role in the Binding of a-Methyl D-Glucopyranoside …
Number of citations: 322 www.ncbi.nlm.nih.gov
AKMS Kabir, SMA Kawsar, MMR Bhuiyan… - Biological Sciences …, 2009 - v2.pjsir.org
In vitro antimicrobial functionality test of methyl 4, 6-O-cyclohexylidene-aD-glucopyranoside and its twelve acylated derivatives against ten human pathogenic bacteria and six …
Number of citations: 34 v2.pjsir.org
ML Wolfrom, A Beattie… - The Journal of Organic …, 1968 - ACS Publications
… , for example, methyl -D-glucopyranoside. It is also … methyl -D-glucopyranoside has been studied. The reaction of equimolar proportions of a vinyl ether with methyl -D-glucopyranoside …
Number of citations: 19 pubs.acs.org
DM Dean, WA Szarek, SKN Jones - Carbohydrate Research, 1974 - Elsevier
A reinvestigation of the reaction of methyl #-D-glucopyranoside with sulfuryl chloride* The reaction … A reinvestigation of the reaction of methyl #-D-glucopyranoside with sulfuryl chloride* …
Number of citations: 20 www.sciencedirect.com
M Kim, B Grzeszczyk, A Zamojski - Carbohydrate research, 1999 - Elsevier
… To a suspension of methyl d-glucopyranoside (β: 3, α: 4) in dry THF (10 mL/mmol) were added 4.8 mol equiv (1.2 mol equiv for every hydroxyl group) each of triphenylphosphine and …
Number of citations: 13 www.sciencedirect.com
RW Jeanloz, M Gut - Journal of the American Chemical Society, 1954 - ACS Publications
Experimental3 IT-Methyl Methyl Reserpate.—Methyl reserpate (2.95 g.) is added with stirring to a solution of potassium amide (prepared from 0.35 g. of potassium) in 50 ml. of liquid am-…
Number of citations: 10 pubs.acs.org
AR Aguilar, EO Guareño - The Journal of Chemical Thermodynamics, 2000 - Elsevier
… Another important characteristic of these kinds of compounds is that in a solution of methanol, the methyl-D-glucopyranoside exhibits the anomeric effect, an unusual tendency of the …
Number of citations: 55 www.sciencedirect.com
CF Brewer, H Sternlicht, DM Marcus, AP Grollman - Biochemistry, 1973 - ACS Publications
… of the binding of -methyl D-glucopyranoside to Con A (Brewer et al., 1973). The present paper details the mechanism of binding of aand /3-methyl D-glucopyranoside, uniformly labeled …
Number of citations: 104 pubs.acs.org
RU Lemieux, WP Shyluk… - Canadian Journal of …, 1955 - cdnsciencepub.com
… The present authors undertook to elaborate in detail the course of the acetolysis of both the a- and p-methyl D-glucopyranoside tetraacetates with the hope that the results would provide …
Number of citations: 12 cdnsciencepub.com

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